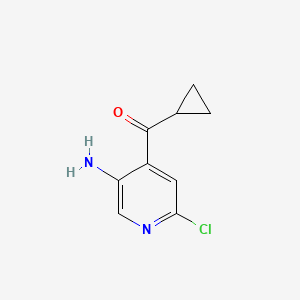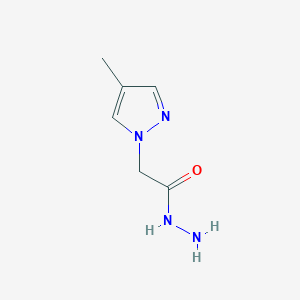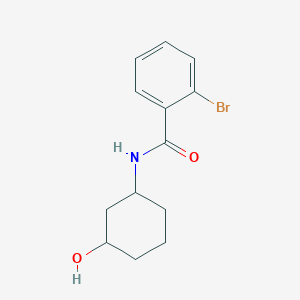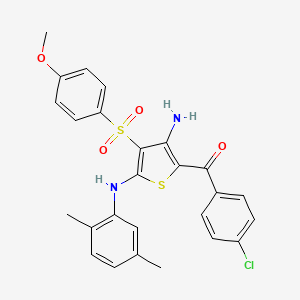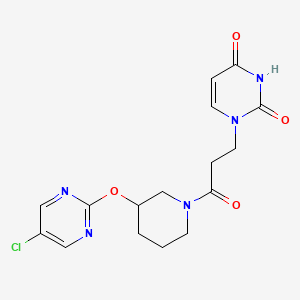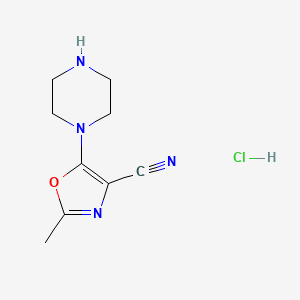
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide is an organic compound that features both benzylthio and thiophene groups. This compound is of interest due to its unique structural properties, which combine the characteristics of sulfur-containing aromatic rings and amide functionalities. These properties make it a valuable subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of advanced materials, such as conductive polymers or organic semiconductors
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in the synthesis of various organic compounds .
Mode of Action
It’s known that similar compounds participate in catalytic reactions, such as the protodeboronation of pinacol boronic esters . This process involves a radical approach and results in the formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of various organic compounds, suggesting they may play a role in multiple biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting they may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that similar compounds have been used in various chemical reactions, suggesting that factors such as temperature, ph, and the presence of other chemicals may influence their action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, which is then coupled with a benzylthio group. The final step involves the formation of the acetamide linkage. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or gold complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzylthio and thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide
- 2-(ethylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide
- 2-(benzylthio)-N-(2-(furan-3-yl)ethyl)acetamide
Uniqueness
2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide is unique due to the combination of benzylthio and thiophene groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions or electronic characteristics, such as in the design of new pharmaceuticals or advanced materials .
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-15(16-8-6-14-7-9-18-10-14)12-19-11-13-4-2-1-3-5-13/h1-5,7,9-10H,6,8,11-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHXMMHEKMXKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
